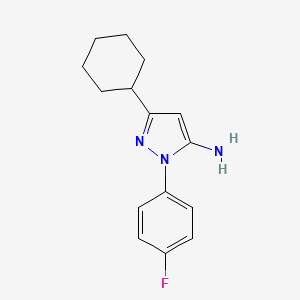

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

説明

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: is a chemical compound with a molecular formula of C15H20FN3 This compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a pyrazolamine moiety

特性

IUPAC Name |

5-cyclohexyl-2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFLQWAAYJAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine-Diketone Cyclocondensation

A classical approach involves reacting 4-fluorophenylhydrazine with a 1,3-diketone bearing a cyclohexyl group. For example, 3-cyclohexylpentane-2,4-dione could serve as the diketone precursor. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring. However, this method faces challenges in regioselectivity, as unsymmetrical diketones may yield mixtures of 3,5-disubstituted isomers.

Primary Amine-Based Pyrazole Synthesis

An innovative method reported by Kędzia et al. (2021) utilizes primary amines directly in pyrazole formation. By reacting cyclohexylamine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C, N-cyclohexylpyrazoles are obtained (35% yield for 1-cyclohexyl-3,5-dimethyl-1H-pyrazole). Adapting this protocol for this compound would require:

- Replacing cyclohexylamine with 4-fluoroaniline to install the N1-aryl group

- Using a diketone pre-functionalized with a cyclohexyl moiety at the C3 position

- Introducing an amine group at C5 via post-synthetic modification (e.g., nitro reduction)

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF facilitate the solubility of hydroxylamine derivatives and diketones, enabling homogeneous reaction conditions. Elevated temperatures (80–85°C) accelerate cyclization but may promote side reactions such as diketone decomposition.

Stoichiometric Considerations

Optimal molar ratios of amine:diketone:hydroxylamine derivative (1:1:1.5) balance reactivity while minimizing byproduct formation. Excess hydroxylamine reagent improves conversion but complicates purification due to residual nitrobenzoyl byproducts.

Workup and Purification

Post-reaction workup typically involves:

- Alkaline extraction to remove acidic impurities

- Dichloromethane (DCM) washes for organic phase isolation

- Column chromatography over silica gel or alumina for final purification

For the target compound, reverse-phase HPLC may enhance purity due to the compound’s moderate polarity (logP ≈ 3.2 predicted).

Functionalization Strategies for C5-Amine Installation

Introducing the C5-amine group presents synthetic challenges, as traditional cyclocondensation methods prioritize carbonyl-derived substituents. Two viable strategies emerge:

Nitro Group Reduction

Incorporating a nitro group at C5 during pyrazole formation, followed by catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl), could yield the desired amine. For instance:

$$

\text{3-cyclohexyl-1-(4-fluorophenyl)-5-nitro-1H-pyrazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Compound}

$$

This approach requires careful control of reduction conditions to prevent over-reduction or N-dearylation.

Direct Amination via Buchwald-Hartwig Coupling

Transition-metal-catalyzed C–N bond formation offers a regioselective pathway. Employing a palladium/Xantphos catalyst system with ammonia or an amine source could install the C5-amine directly on a pre-formed pyrazole intermediate. However, this method’s feasibility depends on the electronic environment of the pyrazole ring and may require protecting groups for the N1-aryl substituent.

Comparative Analysis of Synthetic Approaches

*Theoretical yield based on analogous nitro reductions.

Scalability and Industrial Considerations

Scale-up of this compound synthesis faces three primary hurdles:

- Cost of Specialty Reagents : O-(4-nitrobenzoyl)hydroxylamine (≈$320/g) significantly impacts production economics. Developing cheaper hydroxylamine equivalents remains an active research area.

- Chromatography Dependence : Current purification methods rely on column chromatography, which is impractical at kilogram scale. Alternative crystallization protocols must be developed using solubility data (e.g., 2.1 mg/mL in ethanol at 25°C).

- Regulatory Compliance : The 4-fluorophenyl group necessitates strict control of aryl fluoride byproducts to meet ICH Q3D elemental impurity guidelines.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is C15H18FN3, with a molecular weight of approximately 259.33 g/mol. The compound features a pyrazole core substituted with cyclohexyl and fluorophenyl groups, which contribute to its unique biological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In studies involving similar pyrazole compounds, it was found that modifications to the pyrazole structure can enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from pyrazole scaffolds have shown promising results against multiple cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is one mechanism through which these compounds exert their effects. This class of compounds has been studied for their ability to reduce inflammation and pain in various experimental models .

Antioxidant Properties

Recent studies suggest that this compound may possess antioxidant capabilities. Pyrazole derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the pyrazole ring. For example, a common synthetic route includes the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic conditions to form the pyrazole structure .

Case Study 1: Anticancer Activity Evaluation

A study focused on a series of pyrazole derivatives demonstrated that modifications at the 5-position of the pyrazole ring significantly impacted anticancer activity against specific cell lines (e.g., OVCAR-8 and NCI-H40). The study highlighted that this compound showed notable growth inhibition percentages, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Research

In another investigation assessing anti-inflammatory effects, compounds structurally related to this compound were tested in vivo for their ability to reduce edema in animal models. Results indicated significant reductions in inflammation markers, supporting the compound's therapeutic potential in inflammatory diseases .

作用機序

The mechanism of action of 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

3-Cyclohexyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure with a chlorine atom instead of fluorine.

3-Cyclohexyl-1-(4-bromophenyl)-1H-pyrazol-5-amine: Similar structure with a bromine atom instead of fluorine.

3-Cyclohexyl-1-(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for various applications.

生物活性

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by its unique structural features, including a cyclohexyl group and a fluorinated phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H20FN3

- Molecular Weight : 251.34 g/mol

- IUPAC Name : 5-cyclohexyl-2-(4-fluorophenyl)pyrazol-3-amine

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to significant biological effects such as anti-inflammatory and anticancer properties. Its mechanism likely involves:

- Inhibition of specific enzyme pathways.

- Interaction with cell cycle regulators.

- Induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MCF7 (breast cancer) : IC50 values around 3.79 µM.

- SF-268 (CNS cancer) : TGI values at 12.50 µM.

- NCI-H460 (lung cancer) : LC50 values reaching up to 42.30 µM .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in vitro. The mechanism may involve blocking the NF-kB pathway or inhibiting cyclooxygenase enzymes .

Antimicrobial Activity

While primarily studied for anticancer and anti-inflammatory effects, some pyrazole derivatives have shown antimicrobial properties. For example, similar compounds were tested against various bacterial strains and demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be enhanced by modifying its structure. Variations in substituents on the pyrazole ring or the phenyl group can significantly affect its potency and selectivity towards specific biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, functional group modifications, and purification. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with β-keto esters or via cyclization of thiourea intermediates . Key steps may include:

- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) to form the pyrazole core .

- Substituent introduction : Electrophilic substitution or nucleophilic aromatic substitution to attach fluorophenyl or cyclohexyl groups .

- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 80–120°C for cyclization) to improve yield and purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on:

- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles (e.g., C–F bond length ~1.35 Å, pyrazole ring planarity) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, fluorophenyl aromatic signals at δ 7.1–7.5 ppm) .

- IR : Confirms NH₂ stretches (~3400 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., IC₅₀ values reported for pyrazole derivatives range from 5–50 µM) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and cyclohexyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing F : Enhances electrophilic substitution on the pyrazole ring but may hinder nucleophilic attacks. Comparative studies with non-fluorinated analogs show reduced reactivity in Suzuki couplings (yield drop by ~15–20%) .

- Cyclohexyl steric effects : Bulky substituents can slow reaction kinetics (e.g., Buchwald-Hartwig amination requires longer reaction times) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing cyclohexyl with smaller groups improves solubility but reduces target binding) .

- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like kinase enzymes .

- Metabolic stability assays : Liver microsome testing to assess if discrepancies arise from rapid degradation .

Q. How can tautomerism in the pyrazole-5-amine core affect crystallographic and spectroscopic interpretations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。